molecular formula C7H5F3N2O2 B1395665 2-Amino-5-(trifluoromethyl)isonicotinic acid CAS No. 1227582-08-2

2-Amino-5-(trifluoromethyl)isonicotinic acid

Cat. No.: B1395665
CAS No.: 1227582-08-2
M. Wt: 206.12 g/mol
InChI Key: QEPCCDFNELZRFI-UHFFFAOYSA-N
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Description

2-Amino-5-(trifluoromethyl)isonicotinic acid is a chemical compound with the molecular formula C7H5F3N2O2 . It is a derivative of isonicotinic acid , which is a type of pyridinecarboxylic acid .


Synthesis Analysis

The synthesis of trifluoromethylated amines, which includes this compound, can be achieved through a highly enantioselective catalytic isomerization of trifluoromethyl imines with a new chiral organic catalyst . This process allows for the production of both aryl and alkyl trifluoromethylated amines in high enantioselectivities .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridine ring, an amino group, and a trifluoromethyl group . The exact 3D structure can be obtained from a computed 3D SD file .


Physical and Chemical Properties Analysis

The boiling point of this compound is predicted to be 439.1±45.0 °C, and its density is predicted to be 1.573±0.06 g/cm3 . The compound has a pKa value of 1.16±0.36 (predicted) .

Scientific Research Applications

Electrocatalytic Carboxylation

A study by Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid to 6-aminonicotinic acid. This process demonstrates a green chemistry approach, avoiding the use of volatile and toxic solvents and catalysts, and highlights the potential of 2-amino-5-(trifluoromethyl)isonicotinic acid derivatives in synthesizing valuable chemicals through carbon dioxide fixation (Feng, Huang, Liu, & Wang, 2010).

Synthesis of Pyranopyrazoles

Zolfigol et al. (2013) reported on the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst. The research presents an efficient method for preparing complex molecules, showcasing the catalytic versatility of isonicotinic acid derivatives in organic synthesis (Zolfigol, Tavasoli, Moosavi‐Zare, Moosavi, Kruger, Shiri, & Khakyzadeh, 2013).

Antimicrobial Activity

Mishra et al. (2010) synthesized triazole derivatives starting from isonicotinic acid hydrazide, demonstrating significant antimicrobial activity against various microorganisms. This application indicates the potential of this compound derivatives in developing new antimicrobial agents (Mishra, Kumar, Kumar, Majeed, Rashid, & Sharma, 2010).

Novel Nanofiltration Membranes

Liu et al. (2012) synthesized sulfonated thin-film composite nanofiltration membranes using derivatives of this compound for the treatment of dye solutions. The study underscores the role of such derivatives in enhancing water treatment technologies through improved membrane materials (Liu, Zhang, Zhou, Ren, Geng, Luan, & Wang, 2012).

Selective Recognition of Molybdenum(VI)

Ren et al. (2013) explored the use of isonicotinic acid in preparing Mo(VI) oxy ion-imprinted particles for selective recognition and removal of molybdenum(VI) from water. This application demonstrates the environmental significance of this compound derivatives in addressing pollution and enhancing water purity (Ren, Liu, Feng, Ma, Wen, & Zhang, 2013).

Safety and Hazards

2-Amino-5-(trifluoromethyl)isonicotinic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Biochemical Analysis

Biochemical Properties

2-Amino-5-(trifluoromethyl)isonicotinic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The presence of the trifluoromethyl group enhances its binding affinity to certain enzymes, potentially acting as an inhibitor or modulator. For instance, it has been observed to interact with enzymes involved in pyridine nucleotide metabolism, such as nicotinamide adenine dinucleotide (NAD) synthetase. The interaction with NAD synthetase can influence the synthesis of NAD, a crucial cofactor in redox reactions and cellular metabolism .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of transcription factors involved in inflammatory responses. By inhibiting specific kinases, this compound can reduce the phosphorylation of transcription factors, thereby altering gene expression patterns. Additionally, its impact on NAD synthesis can affect cellular energy metabolism and redox balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves its binding interactions with enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and hydrophobic interactions with active sites of enzymes. This can lead to enzyme inhibition or activation, depending on the specific enzyme and context. For example, the compound’s interaction with NAD synthetase can inhibit the enzyme’s activity, reducing NAD levels and impacting cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to degradation. Long-term studies in vitro have demonstrated that the compound can maintain its inhibitory effects on enzymes like NAD synthetase over extended periods, suggesting potential for sustained biochemical modulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical modulation without adverse effects. These findings highlight the importance of dosage optimization in potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as NAD synthetase and other pyridine nucleotide-related enzymes. These interactions can influence metabolic flux and metabolite levels, particularly those related to redox reactions and energy metabolism. The compound’s impact on NAD synthesis can alter the balance of oxidized and reduced forms of nicotinamide adenine dinucleotide, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with intracellular transporters that direct it to specific cellular compartments. This distribution pattern is crucial for its biochemical activity and potential therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific organelles, such as the mitochondria, where it can exert its effects on cellular metabolism. Targeting signals and post-translational modifications may play a role in directing the compound to these compartments. Understanding its subcellular localization is essential for elucidating its precise biochemical mechanisms .

Properties

IUPAC Name

2-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-12-5(11)1-3(4)6(13)14/h1-2H,(H2,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPCCDFNELZRFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1N)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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